molecular formula C13H13FN2O3 B12092213 Exatecan Intermediate 7

Exatecan Intermediate 7

Cat. No.: B12092213
M. Wt: 264.25 g/mol
InChI Key: TUUIIOPQMWHACM-MHWRWJLKSA-N
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Description

Exatecan Intermediate 7 is a crucial intermediate compound used in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor. This compound is primarily utilized in the preparation of antibody-drug conjugates, which are essential in cancer research and treatment .

Preparation Methods

The synthesis of Exatecan Intermediate 7 involves several steps, starting from 3-fluoro-4-methylaniline. The process includes acylation, bromination, and cross-coupling reactions to obtain an intermediate compound A. This intermediate is then subjected to a rearrangement reaction to produce intermediate compound B. Finally, this compound is obtained through deprotection, condensation, and hydrolysis reactions .

Chemical Reactions Analysis

Exatecan Intermediate 7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Exatecan Intermediate 7 has several scientific research applications, including:

Mechanism of Action

Exatecan Intermediate 7 exerts its effects by inhibiting DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, this compound stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

Comparison with Similar Compounds

Exatecan Intermediate 7 is unique compared to other similar compounds due to its high potency and specificity as a DNA topoisomerase I inhibitor. Similar compounds include:

This compound stands out due to its enhanced stability and efficacy in forming antibody-drug conjugates, making it a valuable tool in targeted cancer therapy .

Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

N-[(7E)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide

InChI

InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10+

InChI Key

TUUIIOPQMWHACM-MHWRWJLKSA-N

Isomeric SMILES

CC1=C(C=C(C2=C1CC/C(=N\O)/C2=O)NC(=O)C)F

Canonical SMILES

CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F

Origin of Product

United States

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